molecular formula C9H6ClF3O B1302660 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone CAS No. 286017-71-8

4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone

Cat. No.: B1302660
CAS No.: 286017-71-8
M. Wt: 222.59 g/mol
InChI Key: ZJBYBUSSCVQOMY-UHFFFAOYSA-N
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Description

Introduction and Chemical Identity

Historical Context and Discovery

The development and identification of 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone emerges from the broader historical context of trifluoromethyl ketone research and acetophenone chemistry. Trifluoromethyl ketones have gained significant attention in modern chemistry due to their unique properties and synthetic utility. The compound represents a convergence of two important chemical motifs: the acetophenone backbone, which has been extensively studied in natural product chemistry, and the trifluoromethyl group, which has become increasingly important in pharmaceutical applications.

Acetophenones constitute a well-established class of naturally occurring phenolic compounds that have been found in over 24 plant families and various fungi strains. These compounds exist in both free and glycoside forms in nature and have demonstrated diverse biological activities including cytotoxicity, antimicrobial, antimalarial, antioxidant, and antityrosinase activities. The systematic investigation of acetophenone derivatives has led to the identification of 252 different acetophenone compounds in the literature, with genera such as Melicope and Acronychia serving as principal natural producers.

The introduction of trifluoromethyl groups into organic molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl moiety (-CF3) has received significant attention in pharmaceutical research due to its ability to modulate molecular properties such as lipophilicity, metabolic stability, and bioavailability. Trifluoromethyl ketones specifically have emerged as exceedingly valuable synthetic targets both as standalone compounds and as synthons in the construction of fluorinated pharmaceuticals.

Nomenclature and Identification

IUPAC Naming and Synonyms

The compound this compound follows systematic nomenclature conventions that reflect its structural components. The primary International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethanone. This systematic name precisely describes the molecular structure by indicating the position of substituents on the aromatic ring and the nature of the carbonyl-containing side chain.

The nomenclature system employed reflects several key structural features. The "4-chloro-3-methyl" portion indicates the substitution pattern on the benzene ring, where chlorine occupies the para position (position 4) and a methyl group occupies the meta position (position 3) relative to the carbonyl attachment point. The "2,2,2-trifluoroethanone" portion describes the ketone functional group with three fluorine atoms attached to the terminal carbon of the acetyl group.

Alternative naming conventions and synonyms for this compound include several variations that emphasize different aspects of its structure. The compound is also known as this compound, which uses the traditional acetophenone nomenclature system. Additional synonymous names found in chemical databases include 1-(4-chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-one and 1-(4-chloro-3-methyl-phenyl)-2,2,2-trifluoro-ethanone.

Registry Numbers and Database Identifiers

The compound possesses several important registry numbers and database identifiers that facilitate its identification and cataloging across various chemical information systems. The Chemical Abstracts Service (CAS) Registry Number for this compound is 286017-71-8. This unique numerical identifier serves as the primary reference for the compound in chemical databases and regulatory systems worldwide.

The Molecular Design Limited (MDL) Number assigned to this compound is MFCD02260828. MDL numbers provide another standardized identification system widely used in chemical inventory management and database searching. Additional database identifiers include various supplier-specific codes and catalog numbers that facilitate commercial procurement and research applications.

The compound's presence in major chemical databases is well-documented. It appears in PubChem, which serves as a comprehensive source of chemical information maintained by the National Center for Biotechnology Information. The systematic cataloging of this compound across multiple databases ensures reliable identification and prevents confusion with similar structures.

Structural Classification

This compound belongs to several important structural classifications that define its chemical behavior and applications. Primarily, it is classified as a trifluoromethyl ketone, a class of compounds characterized by the presence of a carbonyl group adjacent to a trifluoromethyl group. This structural motif imparts unique properties including enhanced electrophilicity and modified hydrogen bonding characteristics.

The compound also falls within the broader category of acetophenone derivatives, which are characterized by an aromatic ring attached to an acetyl group. Acetophenones represent an important class of organic compounds with diverse applications in synthetic chemistry, fragrance industries, and pharmaceutical development. The specific substitution pattern on the aromatic ring further classifies this compound as a halogenated aromatic ketone.

From a functional group perspective, the molecule contains several distinct structural elements. The aromatic ring system provides π-electron density and conjugation with the carbonyl group. The chlorine substituent introduces electron-withdrawing effects that influence the compound's reactivity and electronic properties. The methyl group contributes steric bulk and modest electron-donating character. The trifluoromethyl ketone moiety serves as a highly electrophilic center with unique hydrogen-bonding properties.

Table 1: Structural Classification Summary

Classification Category Specific Classification Structural Basis
Primary Functional Group Trifluoromethyl ketone CF₃-CO- moiety
Aromatic System Substituted acetophenone Aromatic ring with acetyl group
Halogen Classification Organochlorine compound Chlorine substituent on aromatic ring
Organofluorine Type Perfluoroalkyl ketone CF₃ group adjacent to carbonyl
Ring Substitution Disubstituted benzene 3-methyl-4-chloro substitution pattern

Properties

IUPAC Name

1-(4-chloro-3-methylphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c1-5-4-6(2-3-7(5)10)8(14)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBYBUSSCVQOMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374019
Record name 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286017-71-8
Record name 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3’-methyl-2,2,2-trifluoroacetophenone typically involves the introduction of the trifluoromethyl group into the acetophenone structure. One common method is the Friedel-Crafts acylation reaction, where 4-chloro-3-methylacetophenone is reacted with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro-3’-methyl-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or acetonitrile, and mild heating.

    Reduction: Sodium borohydride or lithium aluminum hydride, solvents like ethanol or ether, and low temperatures.

    Oxidation: Potassium permanganate, acidic or basic conditions, and elevated temperatures.

Major Products:

    Substitution: Products include derivatives with different functional groups replacing the chloro group.

    Reduction: The major product is 4’-Chloro-3’-methyl-2,2,2-trifluoroethanol.

    Oxidation: The major product is 4’-Chloro-3’-methyl-2,2,2-trifluorobenzoic acid.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis
4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone serves as an important intermediate in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances lipophilicity, which is crucial for drug formulation and bioavailability. The compound is utilized in the synthesis of active pharmaceutical ingredients (APIs) that exhibit significant biological activity.

Case Study: Anticancer Agents
Research has indicated that derivatives of this compound demonstrate potential anticancer properties. For instance, studies have shown that modifications of this compound can lead to increased efficacy against specific cancer cell lines, making it a candidate for further development in cancer therapies .

Agrochemical Development

Pesticide Formulation
The compound is also employed in the formulation of agrochemicals, particularly pesticides. Its structural characteristics allow for the development of compounds that can effectively target pests while minimizing environmental impact. The trifluoromethyl group contributes to the stability and potency of these agrochemicals.

Research Findings
A study highlighted the synthesis of novel pesticide formulations using this compound as a starting material. These formulations exhibited improved activity against a range of agricultural pests compared to traditional compounds .

Analytical Chemistry

Chromatographic Applications
this compound is utilized in analytical chemistry for the development of chromatographic methods. Its unique properties allow for better separation and detection of complex mixtures in various samples.

Example: HPLC Method Development
In high-performance liquid chromatography (HPLC), this compound has been used as a standard for calibrating methods aimed at detecting similar fluorinated compounds in environmental samples. The distinct spectral properties of this compound facilitate accurate quantification and analysis .

Summary Table of Applications

Application AreaSpecific Use CaseKey Benefits
PharmaceuticalIntermediate for drug synthesisEnhances bioavailability and efficacy
AgrochemicalPesticide formulationImproved potency and reduced environmental impact
Analytical ChemistryHPLC method standardAccurate detection and quantification

Mechanism of Action

The mechanism of action of 4’-Chloro-3’-methyl-2,2,2-trifluoroacetophenone depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and methyl groups can influence the compound’s binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The table below compares substituent patterns, molecular weights, and physical properties of closely related trifluoroacetophenone derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications/Notes
4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone 4'-Cl, 3'-CH₃, 2,2,2-CF₃ C₉H₆ClF₃O 222.59 245 Pharmaceutical intermediates
3'-Methyl-2,2,2-trifluoroacetophenone 3'-CH₃, 2,2,2-CF₃ C₉H₇F₃O 188.15 N/A AChE inhibitor control
4'-Chloro-3',5'-dimethyl-2,2,2-trifluoroacetophenone 4'-Cl, 3',5'-CH₃, 2,2,2-CF₃ C₁₀H₈ClF₃O 236.62 N/A Discontinued research compound
3',5'-Dichloro-4'-fluoro-2,2,2-trifluoroacetophenone 3',5'-Cl, 4'-F, 2,2,2-CF₃ C₈H₂Cl₂F₄O 261.00 282 Higher boiling point due to halogenation
4'-Methoxy-2,2,2-trifluoroacetophenone 4'-OCH₃, 2,2,2-CF₃ C₉H₇F₃O₂ 204.15 N/A Electron-donating methoxy group
3'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone 3'-Cl, 2'-CH₃, 2,2,2-CF₃ C₉H₆ClF₃O 222.59 N/A Steric hindrance from 2'-CH₃

Key Observations :

  • Halogenation Effects: The addition of chlorine or fluorine increases molecular weight and boiling points. For example, 3',5'-Dichloro-4'-fluoro-2,2,2-trifluoroacetophenone (BP 282°C) has a higher boiling point than the target compound (245°C) due to stronger intermolecular halogen interactions .
  • Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing, while methoxy (in 4'-Methoxy-2,2,2-trifluoroacetophenone) is electron-donating, leading to contrasting reactivities in electrophilic aromatic substitution .

Biological Activity

4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone (C₉H₆ClF₃O) is a synthetic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Structural Characteristics

The compound features:

  • Trifluoromethyl group : Enhances lipophilicity and membrane permeability.
  • Chloro group : Influences reactivity and binding affinity.
  • Methyl group : Modifies electronic properties and steric hindrance.

These structural elements contribute to its distinct chemical behavior and biological interactions.

The mechanism of action for this compound varies depending on the biological context. Key aspects include:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It can act on various receptors, altering their activity and downstream signaling pathways.
  • Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, facilitating cellular uptake.

Biological Activities

Research indicates several biological activities associated with this compound:

  • Anticancer Activity :
    • Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties :
    • The compound has shown potential in reducing inflammation markers in vitro. This activity is crucial for developing anti-inflammatory drugs.
  • Antimicrobial Effects :
    • Some studies report antimicrobial activity against specific bacterial strains, indicating its potential as an antibacterial agent.
  • Neuroprotective Effects :
    • Research has suggested that it may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.

Case Studies

Several case studies have highlighted the biological activities of this compound:

Case Study 1: Anticancer Efficacy

In a study examining the effects of various acetophenone derivatives on cancer cell lines, this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The study indicated that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Activity

A recent investigation assessed the anti-inflammatory properties of this compound in a lipopolysaccharide (LPS)-induced inflammation model. Results showed a marked reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4'-ChloroacetophenoneLacks trifluoromethyl groupModerate anticancer activity
3-Methyl-2,2,2-trifluoroacetophenoneLacks chloro groupLimited antimicrobial activity
2,2,2-TrifluoroacetophenoneSimilar structure but lacks chloro and methyl groupsAntimicrobial properties

Q & A

Q. What are the common synthetic routes for 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone?

  • Methodological Answer : Two primary methods are documented:
  • Friedel-Crafts Acylation : Reacting fluorobenzene derivatives with trifluoroacetyl chloride under catalytic conditions. This method is efficient for introducing the trifluoroacetyl group to aromatic systems .
  • Multi-Step Synthesis : Involves nitration and displacement reactions. For example, nitration of precursor compounds followed by chlorine/methyl group introduction under acidic conditions (e.g., H₂SO₄) and controlled temperatures (0–50°C). Post-synthesis purification often employs reduced-pressure distillation .

Q. How is structural confirmation achieved for this compound and its isomers?

  • Methodological Answer : NMR Analysis : Critical for distinguishing isomers, particularly for regiochemical assignments. For example, mono-N-oxide derivatives of related compounds (e.g., 6- and 7-acetyl isomers) are analyzed via ¹H/¹³C NMR to resolve substitution patterns . Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for halogenated derivatives.

Q. What purification techniques are recommended post-synthesis?

  • Methodological Answer :
  • Steam Distillation : Effective for separating volatile byproducts, as demonstrated in the synthesis of structurally similar acetophenones .
  • Solvent Extraction : Benzene or toluene is used to isolate the product from aqueous phases, followed by reduced-pressure rectification to enhance purity .

Advanced Research Questions

Q. How do substituents (chloro, methyl, trifluoro) influence electronic properties and reactivity?

  • Methodological Answer :
  • Electron-Withdrawing Effects : The trifluoroacetyl group strongly deactivates the aromatic ring, directing electrophilic substitutions to specific positions. Chloro and methyl groups further modulate reactivity; chloro is electron-withdrawing, while methyl is weakly electron-donating, creating regioselective challenges .
  • Comparative Studies : Analogues like 3,5-dichloro-4-aminotrifluoroacetophenone (CAS 1125812-58-9) show similar electronic profiles, aiding in predictive modeling .

Q. How can contradictions in isomer identification be resolved?

  • Methodological Answer :
  • Derivative Synthesis : Converting isomers into stable derivatives (e.g., N-oxides) simplifies NMR interpretation by amplifying chemical shift differences .
  • X-ray Crystallography : Provides unambiguous structural data, though it requires high-purity crystals.

Q. What strategies optimize reaction conditions for Friedel-Crafts acylation?

  • Methodological Answer :
  • Catalyst Selection : Lewis acids like AlCl₃ or FeCl₃ are typical, but milder conditions (e.g., ionic liquids) may reduce side reactions.
  • Temperature Control : Reactions are often conducted at 0–5°C to minimize polyacylation, as seen in the synthesis of 3',5'-dichloro-4'-fluoro derivatives .
  • pH Modulation : Maintaining pH 3–6 (optimally pH 4) during precursor preparation enhances acylation efficiency .

Q. How does this compound compare to analogues in agrochemical applications?

  • Methodological Answer :
  • Bioactivity Studies : Derivatives like isocycloseram and sarolaner (mentioned in industrial contexts) share the trifluoroacetophenone core, suggesting pesticidal activity via inhibition of insect GABA receptors .
  • Structure-Activity Relationships (SAR) : Substituent variations (e.g., replacing chloro with difluoro groups) alter lipophilicity and target binding, as observed in proteomics tools derived from similar compounds .

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